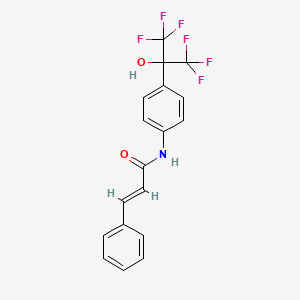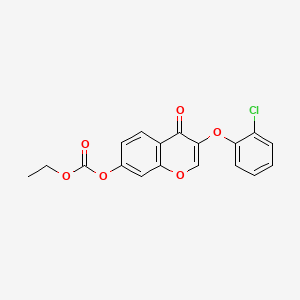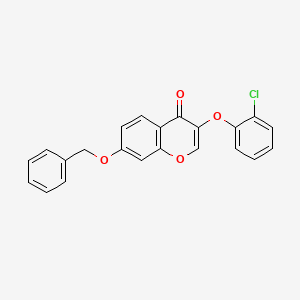![molecular formula C24H17ClO7 B3585519 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate](/img/structure/B3585519.png)
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Overview
Description
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an oxochromenyl moiety, and a dimethoxybenzoate ester, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-(2-Chlorophenoxy)-4-oxochromen-7-yl intermediate: This step involves the reaction of 2-chlorophenol with a suitable chromenone derivative under basic conditions to form the chlorophenoxy-chromenone intermediate.
Esterification with 3,4-dimethoxybenzoic acid: The intermediate is then reacted with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
- [3-(2-Fluorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
- [3-(2-Methylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO7/c1-28-19-10-7-14(11-21(19)29-2)24(27)31-15-8-9-16-20(12-15)30-13-22(23(16)26)32-18-6-4-3-5-17(18)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHCTGLNQHSEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl 2-isopropyl 5-[(dichloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3585453.png)
![N-{4-[(dichloroacetyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B3585457.png)

![5-benzylidene-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3585472.png)

![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3585484.png)
![[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate](/img/structure/B3585486.png)

![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate](/img/structure/B3585489.png)
![cyclohexyl {[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3585495.png)
![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-methoxybenzoate](/img/structure/B3585497.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate](/img/structure/B3585502.png)
![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate](/img/structure/B3585514.png)
